molecular formula C7H2F5IO B12537829 1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene CAS No. 797049-17-3

1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene

Cat. No.: B12537829
CAS No.: 797049-17-3
M. Wt: 323.99 g/mol
InChI Key: JNHQFMOZEVSCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene is an organofluorine compound with the molecular formula C7H2F5IO. It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a trifluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a suitable precursor, such as 1,3-difluoro-2-iodobenzene, with trifluoromethanol under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups on a single benzene ring. This unique structure imparts specific chemical properties, such as high reactivity in substitution and coupling reactions, making it valuable for various applications in organic synthesis and material science .

Properties

IUPAC Name

1,3-difluoro-5-iodo-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5IO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHQFMOZEVSCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629936
Record name 1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797049-17-3
Record name 1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.